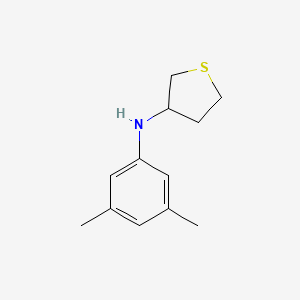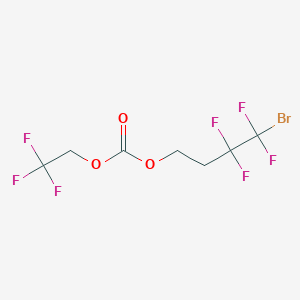
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C7H6BrF7O3. This compound is characterized by the presence of bromine, fluorine, and carbonate groups, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form carbonyl-containing products or reduction to yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,2-trifluoroethanol.
Oxidation and Reduction: Carbonyl compounds or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of fluorinated compounds with potential biological activity.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonate ester group are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of the carbonate ester.
2,2,2-Trifluoroethyl chloroformate: A reagent used in the synthesis of the compound.
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate: A structurally similar compound with different fluorination patterns.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate is unique due to its combination of bromine, multiple fluorine atoms, and a carbonate ester group. This combination imparts distinct chemical reactivity and properties, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H6BrF7O3 |
|---|---|
Molekulargewicht |
351.01 g/mol |
IUPAC-Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C7H6BrF7O3/c8-7(14,15)5(9,10)1-2-17-4(16)18-3-6(11,12)13/h1-3H2 |
InChI-Schlüssel |
OIMNDVLMNQJFPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCC(F)(F)F)C(C(F)(F)Br)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


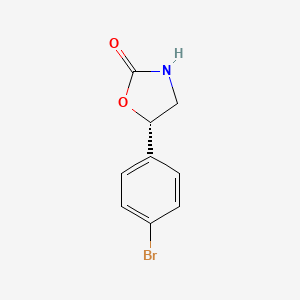
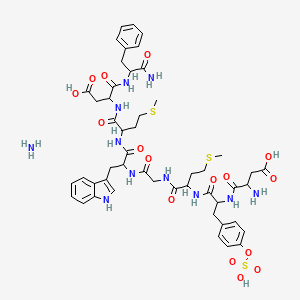

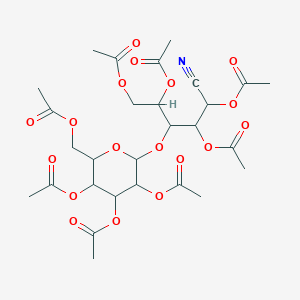
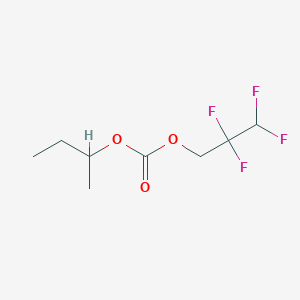
![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
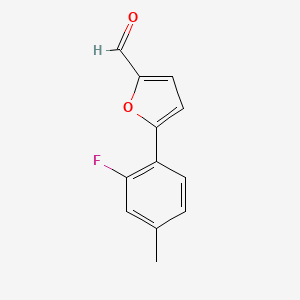

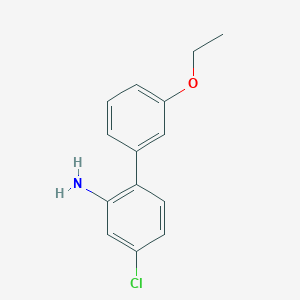
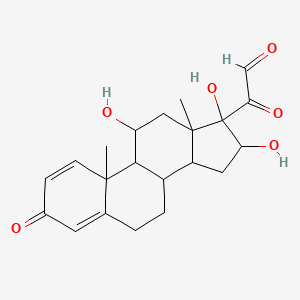
![1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15092532.png)

![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
